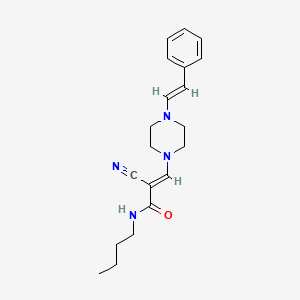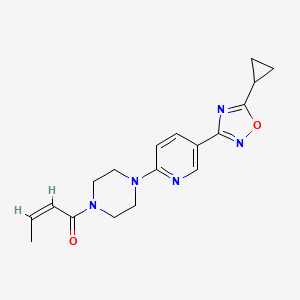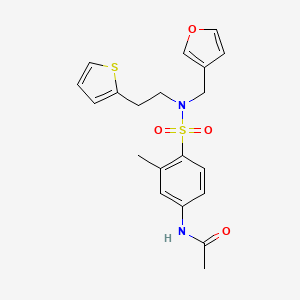![molecular formula C18H24N4O2 B2837518 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea CAS No. 1798042-60-0](/img/structure/B2837518.png)
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpropyl group, a tetrahydropyran ring, and a pyrazolyl group linked through a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the phenylpropyl group: This step involves the alkylation of the pyrazole ring with a phenylpropyl halide in the presence of a base such as potassium carbonate.
Formation of the tetrahydropyran ring: This can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Coupling of the pyrazole and tetrahydropyran rings: This step involves the reaction of the pyrazole derivative with the tetrahydropyran derivative in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea can undergo various types of chemical reactions, including:
Oxidation: The phenylpropyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of phenylpropionic acid or benzaldehyde derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3-phenylpropyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyran ring.
1-(3-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyrazole ring.
1-(3-phenylpropyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)urea: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-(3-phenylpropyl)urea is unique due to the presence of both the tetrahydropyran and pyrazole rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-18(19-10-4-7-15-5-2-1-3-6-15)21-16-13-20-22(14-16)17-8-11-24-12-9-17/h1-3,5-6,13-14,17H,4,7-12H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDKOAQHQGHRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-furylmethyl)amino]-N-isopropylacetamide](/img/structure/B2837438.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2837439.png)
![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)





![1-(4-fluorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2837448.png)
![8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2837449.png)
![3-fluoro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2837450.png)
![5-Bromo-2-{[1-(2-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2837452.png)

![N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2837454.png)
